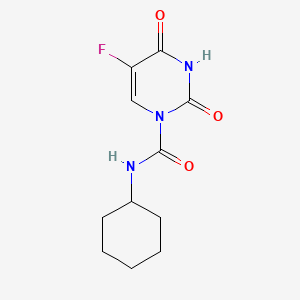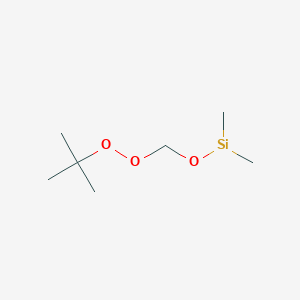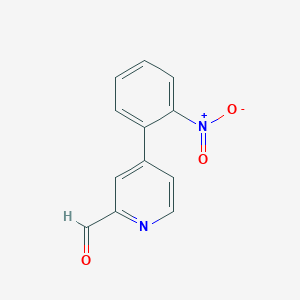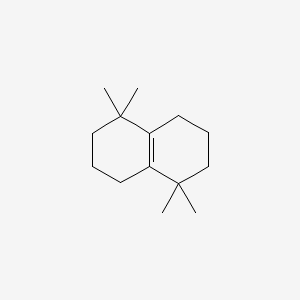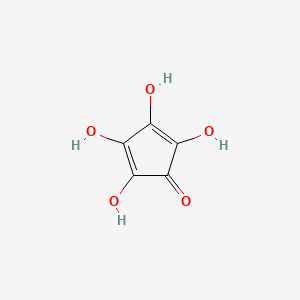
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one is an organic compound with a unique structure characterized by four hydroxyl groups attached to a cyclopentadienone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one typically involves the oxidation of cyclopentadienone derivatives. One common method is the hydroxylation of cyclopentadienone using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-25°C to ensure the stability of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into cyclopentadienol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclopentadienol derivatives.
Substitution: Halogenated or alkylated cyclopentadienone derivatives.
科学研究应用
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one involves its ability to donate hydrogen atoms from its hydroxyl groups, making it a potential antioxidant. It can interact with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one: A related compound with phenyl groups instead of hydroxyl groups.
3-Hydroxy-2,4-cyclopentadien-1-one: A simpler derivative with only one hydroxyl group.
Uniqueness
2,3,4,5-Tetrahydroxycyclopenta-2,4-dien-1-one is unique due to its multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications, distinguishing it from other cyclopentadienone derivatives.
属性
CAS 编号 |
52313-28-7 |
|---|---|
分子式 |
C5H4O5 |
分子量 |
144.08 g/mol |
IUPAC 名称 |
2,3,4,5-tetrahydroxycyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C5H4O5/c6-1-2(7)4(9)5(10)3(1)8/h(H4,6,7,8,9,10) |
InChI 键 |
ZIJZQTPJQLEDBM-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=O)C(=C1O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


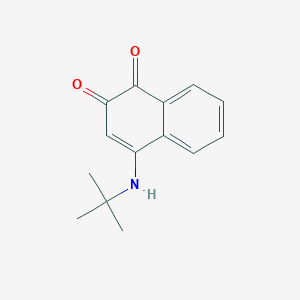
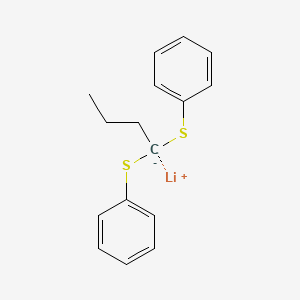
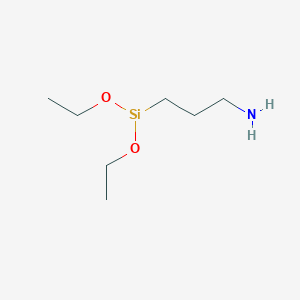
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)

![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
